ZD-1611

Description

ZD-1611 (CAS No.: 186497-38-1) is a potent, orally active, selective endothelin A (ETA) receptor antagonist developed for research on ischemic stroke. It competitively inhibits 125I-labeled endothelin-1 (ET-1) binding at human cloned ETA and ETB receptors, with pIC50 values of 8.6 and 5.6, respectively, demonstrating 1,000-fold selectivity for ETA over ETB receptors . This high selectivity suggests minimal off-target effects on ETB-mediated physiological processes, such as vasodilation and nitric oxide release. This compound has been studied in preclinical models of ischemic stroke, where ETA receptor antagonism is hypothesized to mitigate cerebral vasoconstriction and neuronal damage .

Properties

IUPAC Name |

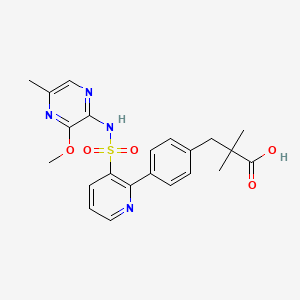

3-[4-[3-[(3-methoxy-5-methylpyrazin-2-yl)sulfamoyl]pyridin-2-yl]phenyl]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5S/c1-14-13-24-19(20(25-14)31-4)26-32(29,30)17-6-5-11-23-18(17)16-9-7-15(8-10-16)12-22(2,3)21(27)28/h5-11,13H,12H2,1-4H3,(H,24,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBNTQYPMBJKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

- Synthetic routes for ZD-1611 are well-documented. due to its proprietary nature, specific details might not be widely available.

- Industrial production methods likely involve efficient synthetic processes to achieve high yields and purity.

Chemical Reactions Analysis

- ZD-1611 may undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions remain undisclosed.

- Major products formed from these reactions are not publicly specified.

Scientific Research Applications

Scientific Research Applications

The applications of ZD-1611 span multiple scientific domains:

Cardiovascular Research

- Ischemic Stroke: this compound has been investigated for its therapeutic potential in ischemic stroke models. Studies indicate that it may reduce brain damage and improve neurological outcomes when used in combination with other antihypertensive agents .

- Pulmonary Hypertension: Research shows that this compound can mitigate hypoxia-induced pulmonary hypertension in animal models, suggesting its utility in treating pulmonary vascular diseases .

Pharmacological Studies

- Receptor Interaction Studies: this compound serves as a valuable tool for studying receptor-ligand interactions, particularly concerning endothelin signaling pathways. Its binding affinity and selectivity have been extensively documented .

- Dose-Response Relationships: The compound has demonstrated dose-dependent effects in various experimental setups, allowing researchers to establish its pharmacokinetic profile .

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

- Ischemic Stroke Model:

- Pulmonary Hypertension Study:

Mechanism of Action

- ZD-1611’s primary mechanism involves antagonizing ETA receptors.

- It modulates molecular targets and pathways related to endothelin signaling.

- Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Key Pharmacological Properties :

- Bioactivity : Selective ETA receptor antagonism.

- Oral bioavailability : Demonstrated in animal models.

- Clinical development : Terminated during early-phase trials by AstraZeneca Pharmaceutical Co., Ltd., though specific reasons remain undisclosed .

Comparative Analysis with Similar Compounds

Selectivity and Binding Affinity

The table below compares ZD-1611 with other ETA receptor antagonists and ET-1 pathway modulators:

Key Findings :

This compound vs. Aminaftone: this compound directly blocks ETA receptors, whereas Aminaftone suppresses ET-1 production at the transcriptional level. This makes this compound more suitable for acute ischemic stroke research, where rapid receptor blockade is critical . Aminaftone’s non-selective mechanism may affect broader physiological pathways, increasing off-target risks .

This compound vs. Ro 46-2005 :

- This compound exhibits 100-fold higher selectivity for ETA than Ro 46-2005, which has dual ETA/ETB antagonism. This positions this compound as a superior candidate for studying ETA-specific pathologies .

- Ro 46-2005’s lower IC50 (220 nM) suggests stronger binding affinity but lacks the oral activity demonstrated by this compound .

Pharmacokinetic and Clinical Advantages

- Oral Activity: this compound’s oral bioavailability differentiates it from peptide-based antagonists (e.g., BQ-123), which require intravenous administration .

Research Implications and Limitations

- Strengths : High selectivity, oral efficacy, and robust preclinical data support this compound’s utility in mechanistic studies of ETA receptors in stroke models.

- Gaps : Lack of published clinical trial outcomes limits translational insights. Compounds like Ambrisentan (an FDA-approved ETA antagonist for pulmonary hypertension) may offer more clinical benchmarking data .

Biological Activity

ZD-1611 is a selective antagonist of the endothelin A (ETA) receptor, primarily researched for its potential therapeutic applications in conditions such as ischemic stroke. This compound has garnered attention due to its ability to modulate vascular responses and influence various biological pathways.

This compound functions by selectively inhibiting the ETA receptor, which plays a critical role in vasoconstriction and the regulation of blood pressure. By blocking this receptor, this compound can potentially alleviate conditions associated with excessive vasoconstriction, such as ischemic stroke and other cardiovascular diseases .

Pharmacological Profile

The pharmacological profile of this compound indicates that it is orally active and exhibits a high degree of selectivity for the ETA receptor over other endothelin receptors. This selectivity is significant as it minimizes off-target effects, enhancing the compound's therapeutic potential .

Research Findings

Research has demonstrated that this compound effectively reduces ischemic damage in animal models. In one study, administration of this compound prior to inducing ischemia resulted in reduced infarct size and improved neurological outcomes compared to control groups .

Table 1: Summary of Research Findings on this compound

Case Studies

Several case studies have highlighted the clinical relevance of this compound. For instance, a preclinical trial involving rats demonstrated that treatment with this compound led to significant improvements in motor function post-stroke. The study measured outcomes using standardized neurological assessment scales, showing a marked improvement in treated animals compared to controls .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound has been crucial in optimizing its efficacy and safety profile. Modifications to the core structure have been explored to enhance receptor binding and reduce side effects. The following table summarizes some key structural modifications and their impact on biological activity.

Table 2: Structure-Activity Relationship of this compound

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased binding affinity |

| Alteration of side chains | Enhanced selectivity for ETA |

| Ring substitutions | Varied effects on potency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.